

Application Notes: Extraction and Analysis of Pyrasulfotole Residues in Soil

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction of **pyrasulfotole** residues from soil samples, primarily based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. The subsequent analysis is performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for the quantification of pesticide residues.

Introduction

Pyrasulfotole is a selective, post-emergence herbicide used to control broadleaf weeds in cereal crops.[1][2] Its presence and persistence in soil are of environmental concern, necessitating reliable and efficient analytical methods for monitoring its residues. Soil, being a complex matrix, presents analytical challenges due to the presence of organic matter and other interfering substances.[3] The QuEChERS method has proven to be a green and sustainable alternative for the extraction of a wide range of pesticides from complex matrices like soil, offering advantages such as speed, ease of use, and reduced solvent consumption.[3]

Data Summary

The following table summarizes typical quantitative data for the analysis of pesticide residues in soil using the QuEChERS method coupled with LC-MS/MS. While specific comprehensive validation data for **pyrasulfotole** in soil was not found in a single study, the provided values are



representative of the performance of the method for a broad range of pesticides, including **pyrasulfotole** in other matrices.

Parameter	Typical Value	Matrix	Notes
Limit of Quantification (LOQ)	10 - 25 μg/kg (0.01 - 0.025 mg/kg)	Agricultural Soil	For a wide range of pesticides using a modified QuEChERS UHPLC-MS/MS method.[4]
Limit of Quantification (LOQ)	<0.01 ppm (<0.01 mg/kg)	Cereal Grains	For pyrasulfotole and its desmethyl metabolite.
Limit of Detection (LOD)	3.0 - 7.5 μg/kg (0.003 - 0.0075 mg/kg)	Agricultural Soil	For a wide range of pesticides using a modified QuEChERS UHPLC-MS/MS method.
Recovery	70 - 120%	Agricultural Soil	Generally accepted range for pesticide residue analysis in validation studies.
Precision (RSD)	≤ 20%	Agricultural Soil	Generally accepted range for pesticide residue analysis in validation studies.

Experimental Protocol: QuEChERS Extraction of Pyrasulfotole from Soil

This protocol is a composite based on standard QuEChERS methods for soil analysis.

- 1. Materials and Reagents
- Soil Sample: Air-dried and sieved (<2 mm).



- Pyrasulfotole analytical standard
- Internal Standard (IS): e.g., Isotopically labeled pyrasulfotole (if available) or other suitable compound.
- Solvents: Acetonitrile (ACN), HPLC grade.
- Water: Ultrapure (e.g., Milli-Q).
- QuEChERS Extraction Salts: Magnesium sulfate (anhydrous, MgSO₄), sodium chloride (NaCl), sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate.
 Commercially available pre-packaged salts are recommended.
- Dispersive SPE (dSPE) Sorbents: Primary secondary amine (PSA), C18, and anhydrous MqSO₄. Commercially available dSPE tubes are recommended.
- Equipment: 50 mL and 15 mL polypropylene centrifuge tubes, vortex mixer, centrifuge, micropipettes, analytical balance.
- 2. Sample Preparation and Extraction
- Weigh 10 g of the homogenized, air-dried soil sample into a 50 mL centrifuge tube.
- Add 10 mL of ultrapure water to the soil sample to facilitate extraction. Vortex for 1 minute and let it stand for 30 minutes to hydrate the soil.
- Add a known amount of internal standard solution.
- Add 10 mL of acetonitrile to the tube.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
- Immediately cap the tube tightly and vortex vigorously for 1 minute to ensure proper mixing and prevent the agglomeration of salts.
- Centrifuge the tube at ≥4000 rpm for 5 minutes.



- 3. Dispersive Solid-Phase Extraction (dSPE) Cleanup
- Carefully transfer a 1 mL aliquot of the upper acetonitrile layer (supernatant) into a 2 mL dSPE cleanup tube containing PSA, C18, and anhydrous MgSO₄.
- Cap the dSPE tube and vortex for 30 seconds to disperse the sorbents.
- Centrifuge the tube at ≥5000 rpm for 5 minutes.
- The resulting supernatant is the cleaned-up extract.
- 4. Final Extract Preparation for LC-MS/MS Analysis
- Transfer an aliquot of the cleaned-up extract into an autosampler vial.
- The extract may be diluted with a suitable solvent (e.g., a mixture of water and acetonitrile) if necessary to match the initial mobile phase conditions of the LC-MS/MS system.
- The sample is now ready for injection into the LC-MS/MS.

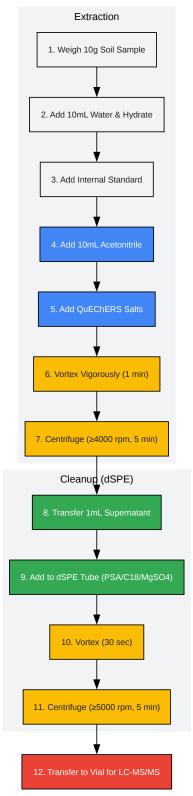
Analytical Method: LC-MS/MS

- Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
- Column: A C18 reversed-phase column is typically suitable.
- Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acidifier like formic acid, is commonly used.
- Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for pyrasulfotole and its internal standard must be determined and optimized.

Experimental Workflow Diagram



Pyrasulfotole Residue Extraction Workflow from Soil



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Caption: Workflow for **Pyrasulfotole** Extraction from Soil.



Conclusion

The described QuEChERS protocol followed by LC-MS/MS analysis provides a robust and efficient method for the determination of **pyrasulfotole** residues in soil. The key advantages of this approach are the high sample throughput, good recovery rates, and low consumption of organic solvents, aligning with the principles of green analytical chemistry. Adherence to a validated protocol and the use of appropriate quality control measures are essential for obtaining accurate and reliable results.

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